N-(2-nitrophenyl)cyclopentanecarboxamide
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Overview
Description
N-(2-nitrophenyl)cyclopentanecarboxamide: is an organic compound characterized by the presence of a nitrophenyl group attached to a cyclopentanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)cyclopentanecarboxamide typically involves the reaction of 2-nitroaniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2-nitrophenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The compound can be oxidized to form nitroso or hydroxylamine derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Reduction: N-(2-aminophenyl)cyclopentanecarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or hydroxylamine derivatives.
Scientific Research Applications
Chemistry: N-(2-nitrophenyl)cyclopentanecarboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, the reduction product, N-(2-aminophenyl)cyclopentanecarboxamide, could be explored for its pharmacological properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)cyclopentanecarboxamide involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .
Comparison with Similar Compounds
- N-(3-nitrophenyl)cyclopentanecarboxamide
- N-(2-fluorophenyl)cyclopentanecarboxamide
- N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide
Comparison: N-(2-nitrophenyl)cyclopentanecarboxamide is unique due to the position of the nitro group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interactions with other molecules. For example, N-(3-nitrophenyl)cyclopentanecarboxamide may exhibit different chemical and biological properties due to the nitro group’s position .
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-(2-nitrophenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H14N2O3/c15-12(9-5-1-2-6-9)13-10-7-3-4-8-11(10)14(16)17/h3-4,7-9H,1-2,5-6H2,(H,13,15) |
InChI Key |
ZHWPHJXTRKCRSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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